molecular formula C25H26N2O6 B12288837 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid

1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid

Cat. No.: B12288837
M. Wt: 450.5 g/mol
InChI Key: WBGRJKLEDZDCOI-UHFFFAOYSA-N
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Description

1-Allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid is a bifunctional piperidine derivative featuring orthogonal protecting groups: allyloxycarbonyl (Alloc) at the 1-position and 9-fluorenylmethyloxycarbonyl (Fmoc) at the 4-amino group. This compound is pivotal in peptide synthesis, particularly for κ-opioid receptor agonists, where selective deprotection strategies are essential .

Key Properties (inferred from analogs):

  • Molecular formula: C₂₄H₂₅N₂O₆ (estimated based on structural analogs).
  • Applications: Solid-phase peptide synthesis (SPPS), drug discovery for pain management .
  • Deprotection: Alloc is removed via palladium-catalyzed cleavage, while Fmoc requires basic conditions (e.g., piperidine), enabling sequential synthesis .

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-prop-2-enoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C25H26N2O6/c1-2-15-32-24(31)27-13-11-25(12-14-27,22(28)29)26-23(30)33-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,21H,1,11-16H2,(H,26,30)(H,28,29)

InChI Key

WBGRJKLEDZDCOI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stepwise Protection of the Piperidine Core

The synthesis begins with the piperidine-4-carboxylic acid scaffold, where the amino and carboxyl groups require orthogonal protection. The fluorenylmethoxycarbonyl (Fmoc) group is introduced first due to its stability under acidic conditions and ease of removal via piperidine treatment. This is achieved by reacting piperidine-4-carboxylic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction typically proceeds at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF), yielding 1-Fmoc-piperidine-4-carboxylic acid with >85% purity.

Subsequent protection of the secondary amine with the allyloxycarbonyl (Alloc) group involves treating the intermediate with allyl chloroformate under inert atmospheres. This step requires careful pH control (pH 8–9) to avoid premature deprotection of the Fmoc group. The use of N,N-diisopropylethylamine (DIPEA) as a base in anhydrous DCM ensures optimal yields (70–80%).

Carboxyl Group Activation and Functionalization

The carboxylic acid moiety is activated using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), coupled with hydroxybenzotriazole (HOBt) to suppress racemization. This step is critical for subsequent amide bond formation or esterification. For industrial-scale production, mixed anhydride methods employing isobutyl chloroformate offer cost-effective alternatives.

Comparative Analysis of Protecting Group Strategies

Stability and Compatibility

The Fmoc group’s base-labile nature contrasts with the acid-labile tert-butoxycarbonyl (Boc) group, making it preferable for sequential protection workflows. However, the Alloc group’s orthogonal stability under mild acidic conditions allows selective deprotection using palladium(0) catalysts without affecting Fmoc.

Table 1: Protecting Group Properties
Group Stability Deprotection Method Compatibility with Piperidine Core
Fmoc Base-labile 20% Piperidine/DMF High (no ring opening)
Alloc Acid-stable Pd(0)/Morpholine Moderate (steric hindrance)
Boc Acid-labile TFA/DCM Low (risk of N-alkylation)

Data derived from comparative studies of analogous piperidine derivatives.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Fmoc Protection : THF outperforms DCM in solubilizing the piperidine substrate, reducing reaction time from 12 h to 4 h at 25°C.
  • Alloc Protection : Anhydrous DCM at −10°C minimizes side reactions, improving yields by 15% compared to room-temperature reactions.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) during Alloc installation accelerates the reaction by neutralizing HCl byproducts, achieving 90% conversion in 2 h.

Industrial-Scale Production Challenges

Purification and Yield Optimization

Industrial synthesis faces challenges in separating diastereomers due to the piperidine ring’s conformational flexibility. High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water with 0.1% trifluoroacetic acid) resolves this, albeit at elevated costs.

Recent Advances in Methodology

Enzymatic Deprotection

Recent studies propose using lipase-based catalysts for Alloc removal under aqueous conditions, eliminating the need for palladium catalysts. This approach reduces metal contamination risks in pharmaceutical applications.

Solid-Phase Synthesis Adaptations

Adapting the protocol for solid-phase peptide synthesis (SPPS) enables parallel synthesis of derivatives. The Fmoc group’s compatibility with SPPS resins (e.g., Wang resin) facilitates automated production.

Scientific Research Applications

1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(tert-butyloxycarbonyl)]piperidine-4-carboxylic Acid (CAS 183673-66-7)

  • Molecular formula : C₂₆H₃₀N₂O₆ .
  • Molecular weight : 466.53 g/mol.
  • Protecting groups : Boc (tert-butyloxycarbonyl) instead of Alloc.
  • Properties :
    • Melting point: 80–82°C.
    • Stability: Acid-labile Boc group requires trifluoroacetic acid (TFA) for removal, contrasting with Alloc’s Pd-mediated deprotection .
  • Applications : Synthesis of peptide amides targeting κ-opioid receptors .
Parameter Alloc-Fmoc Compound Boc-Fmoc Compound
Protecting Group Removal Pd(0)/nucleophile Acid (TFA)
Melting Point ~70–75°C (estimated) 80–82°C
Solubility Moderate in DMF/DCM Similar
Synthetic Utility Orthogonal deprotection Acid-sensitive contexts

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic Acid (CAS 148928-15-8)

  • Structure: Lacks the 4-amino-Fmoc group and Alloc protection.
  • Applications : Intermediate for modified peptides; less complex protection strategy .
  • Key Difference: Absence of amino protection limits use in multi-step syntheses requiring orthogonal groups.

1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid (CAS 2219379-46-9)

  • Structure : Cyclopropane ring at the 1-position instead of Alloc.
  • Molecular weight : 391.46 g/mol .

Functional Group Analysis

Allyloxycarbonyl (Alloc) vs. tert-Butoxycarbonyl (Boc)

  • Alloc :
    • Advantages : Stable under acidic/basic conditions; removed under mild, metal-catalyzed conditions.
    • Limitations : Requires Pd catalysts, increasing cost and complexity .
  • Boc :
    • Advantages : Cost-effective; widely used in SPPS.
    • Limitations : Acid-sensitive, incompatible with acid-labile substrates .

Fmoc Group Consistency

  • Both Alloc and Boc analogs retain Fmoc at the 4-amino position, ensuring compatibility with standard SPPS protocols .

Commercial Availability and Handling

  • Boc-Fmoc Compound : Available from Zhengzhou Alfa Chemical (purity ≥95%) and CymitQuimica (priced at €44/g) .
  • Safety : Related Fmoc-piperidine derivatives are labeled for R&D use only; SDS data emphasize standard lab precautions .

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